Cas no 165528-69-8 (4-({(tert-butoxy)carbonylamino}methyl)-3-chlorobenzoic acid)

165528-69-8 structure
Nombre del producto:4-({(tert-butoxy)carbonylamino}methyl)-3-chlorobenzoic acid
Número CAS:165528-69-8
MF:C13H16NO4Cl
Megavatios:285.72344
MDL:MFCD10566568
CID:1345066
PubChem ID:22027774
4-({(tert-butoxy)carbonylamino}methyl)-3-chlorobenzoic acid Propiedades químicas y físicas
Nombre e identificación
-
- Benzoic acid, 3-chloro-4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-
- 3-chloro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
- 3-Chloro-4-[(Boc-amino)methyl]benzoic acid
- 4-(T-BOC-AMINOMETHYL)-3-CHLOROBENZOIC ACID
- 4-({(tert-butoxy)carbonylamino}methyl)-3-chlorobenzoic acid
- 4-{[(tert-Butoxycarbonyl)amino]methyl}-3-chlorobenzoic acid
- SCHEMBL1346036
- 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoicacid
- CS-0433924
- 165528-69-8
- 4-(tert-Butyloxycarbonylaminomethyl)-3-chlorobenzoic acid
- 3-Chloro-4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzoic acid
- EN300-3390665
- 4-((TERT-BUTOXYCARBONYLAMINO)METHYL)-3-CHLOROBENZOIC ACID
- AB56302
- F79073
- DTXSID50621749
- 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid
- ZUNRWCIMDCYBIQ-UHFFFAOYSA-N
- DB-151649
- 4-({[(tert-butoxy)carbonyl]amino}methyl)-3-chlorobenzoic acid
- 4-(tert-butoxycarbonylamino-methyl)-3-chloro-benzoic acid
-
- MDL: MFCD10566568
- Renchi: InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-7-9-5-4-8(11(16)17)6-10(9)14/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)
- Clave inchi: ZUNRWCIMDCYBIQ-UHFFFAOYSA-N
- Sonrisas: CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C(=O)O)Cl
Atributos calculados
- Calidad precisa: 285.07688
- Masa isotópica única: 285.0767857g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 5
- Complejidad: 340
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 75.6Ų
- Xlogp3: 2.6
Propiedades experimentales
- Denso: 1.269±0.06 g/cm3(Predicted)
- Punto de ebullición: 448.2±40.0 °C(Predicted)
- PSA: 75.63
4-({(tert-butoxy)carbonylamino}methyl)-3-chlorobenzoic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3390665-2.5g |
4-({[(tert-butoxy)carbonyl]amino}methyl)-3-chlorobenzoic acid |
165528-69-8 | 95% | 2.5g |
$1287.0 | 2023-09-03 | |
Enamine | EN300-3390665-0.1g |
4-({[(tert-butoxy)carbonyl]amino}methyl)-3-chlorobenzoic acid |
165528-69-8 | 95% | 0.1g |
$228.0 | 2023-09-03 | |
Enamine | EN300-3390665-0.5g |
4-({[(tert-butoxy)carbonyl]amino}methyl)-3-chlorobenzoic acid |
165528-69-8 | 95% | 0.5g |
$512.0 | 2023-09-03 | |
Enamine | EN300-3390665-1.0g |
4-({[(tert-butoxy)carbonyl]amino}methyl)-3-chlorobenzoic acid |
165528-69-8 | 95% | 1g |
$656.0 | 2023-06-03 | |
Enamine | EN300-3390665-5.0g |
4-({[(tert-butoxy)carbonyl]amino}methyl)-3-chlorobenzoic acid |
165528-69-8 | 95% | 5g |
$1903.0 | 2023-06-03 | |
Enamine | EN300-3390665-5g |
4-({[(tert-butoxy)carbonyl]amino}methyl)-3-chlorobenzoic acid |
165528-69-8 | 95% | 5g |
$1903.0 | 2023-09-03 | |
1PlusChem | 1P001WNQ-250mg |
Benzoic acid, 3-chloro-4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]- |
165528-69-8 | 97% | 250mg |
$192.00 | 2024-06-19 | |
1PlusChem | 1P001WNQ-1g |
Benzoic acid, 3-chloro-4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]- |
165528-69-8 | 97% | 1g |
$406.00 | 2024-06-19 | |
Aaron | AR001WW2-500mg |
Benzoic acid, 3-chloro-4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]- |
165528-69-8 | 97% | 500mg |
$318.00 | 2025-02-11 | |
Aaron | AR001WW2-1g |
Benzoic acid, 3-chloro-4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]- |
165528-69-8 | 97% | 1g |
$474.00 | 2025-02-11 |
4-({(tert-butoxy)carbonylamino}methyl)-3-chlorobenzoic acid Literatura relevante
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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